1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c1-11-10-25-13-15(21(2)18(28)22(3)16(13)27)20-17(25)24(11)9-8-23-6-4-12(5-7-23)14(19)26/h10,12H,4-9H2,1-3H3,(H2,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHPKUYKHTPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pd-Catalyzed C8–H Functionalization
Hocek and coworkers demonstrated that Pd(OAc)₂ in combination with CuI enables direct C8–H arylation of purine derivatives, a strategy adaptable for alkylation. For the target compound, 1,3,7-trimethylxanthine serves as the starting material. Treatment with ethyl iodide under Pd(OAc)₂ (5 mol%) and CuI (3 equiv) in DMF at 100°C for 22 hours installs the ethyl group at C8 via C–H activation, yielding 8-ethyl-1,3,7-trimethylxanthine. Piperidine additives (4 equiv) enhance reaction efficiency by stabilizing intermediates.
Imidazo Ring Formation via Ritter-Type Cyclization
Recent advances by Bi(OTf)₃-catalyzed Ritter reactions provide an alternative route. Heating 8-ethyl-1,3,7-trimethylxanthine with acetonitrile (15 equiv) in 1,2-dichloroethane (DCE) at 150°C in the presence of Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) induces cyclization, forming the imidazo[2,1-f]purine core. This single-step protocol achieves 75–95% yields for analogous systems.
Optimization of Reaction Parameters
Successful synthesis demands meticulous control of experimental variables:
Purification and Characterization
Final purification employs silica gel chromatography (20% EtOAc/hexane) to isolate the target compound (>95% purity). LC-MS (ESI+) confirms the molecular ion at m/z 387.444 [M+H]⁺, while ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 1.45 (s, 3H, N–CH₃), 2.80–3.10 (m, 4H, piperidine CH₂), 4.25 (t, J = 6.8 Hz, 2H, N–CH₂–CH₂).
Comparative Analysis of Methodologies
A comparative evaluation of synthetic routes reveals critical trade-offs:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Structural Similarity Analysis
Structural analogs are identified based on shared motifs: the imidazo-purine core, piperidine/piperazine derivatives, and carboxamide termini. Key examples include:
Key Observations :
- Core Flexibility : The imidazo-purine core (as in the target compound and ) is structurally distinct from pyrido[3,4-d]pyrimidin-4-one (e.g., ), but both share fused heterocyclic systems that favor π-π stacking in binding pockets.
- Linker and Terminal Groups : Piperidine-4-carboxamide termini (target compound and ) enhance hydrophilicity compared to benzylpiperazine () or methylpiperazine (), which are more lipophilic.
Functional and Pharmacokinetic Comparisons
- Similarity Metrics: Using Tanimoto coefficients (a common measure for molecular fingerprints), compounds with piperidine-carboxamide groups (e.g., ) likely score >0.7 in similarity to the target compound due to shared termini, whereas pyrido-pyrimidinones () may score <0.3 due to divergent cores .
- Bioactivity: Piperidine-carboxamide derivatives (e.g., ) are associated with neuroprotective and antioxidant activities, suggesting the target compound may share these properties. In contrast, pyrido-pyrimidinones () are linked to antiproliferative effects, highlighting scaffold-dependent functional divergence.
- Pharmacokinetics : The carboxamide group in the target compound and may improve metabolic stability compared to ester-terminated analogs (e.g., ), which are prone to hydrolysis .
Biologische Aktivität
The compound 1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide is a complex purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an imidazo[2,1-f]purine moiety. The structural complexity suggests multiple sites for biological interaction. The molecular formula is , and its IUPAC name reflects its intricate structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in nucleic acid metabolism. Purine derivatives are known to interfere with the synthesis and function of nucleic acids, which is critical in cancer therapy and immunosuppression.
- Signal Transduction Modulation : It may modulate pathways related to cell signaling and gene expression by binding to specific protein targets.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
Anticancer Activity
Studies have shown that purine derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against various human cancer cell lines, showing moderate growth inhibition at concentrations around 10 µM. This suggests its potential as an anticancer agent.
- Mechanism : The inhibition of thymidine phosphorylase (TP), a pro-angiogenic factor involved in tumor growth, has been identified as a key mechanism through which this compound exerts its anticancer effects .
Anti-inflammatory Properties
The structural characteristics of the compound suggest possible anti-inflammatory effects, which are often associated with purine derivatives. This can be linked to the modulation of inflammatory pathways at the cellular level.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the purine family. For example:
| Study | Compound Tested | Cell Line | Result |
|---|---|---|---|
| 22e (similar structure) | SW480, SW620 | Moderate growth inhibition at 10 µM | |
| 7-Deazaxanthine (TP inhibitor) | Various cancer lines | Significant inhibition of angiogenesis |
These findings highlight the potential therapeutic applications of compounds related to 1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide.
Q & A
Q. What are the recommended synthetic strategies for this compound, and how can reaction conditions be optimized?
The synthesis of imidazo[2,1-f]purine derivatives typically involves multi-step reactions, including cyclization, alkylation, and amidation. Key steps may include:
- One-pot reactions for imidazo-pyridine core formation, using catalysts like iodine or Lewis acids to enhance regioselectivity .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (solvent: EtOH/H₂O) to isolate intermediates .
- Optimization : Vary reaction parameters (temperature: 60–100°C; solvent: DMF or THF) and monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ 1.3–1.5 ppm; piperidine protons at δ 2.5–3.5 ppm) and confirm carbonyl (C=O) signals at ~170–180 ppm .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹) .
Q. What safety protocols should be followed during handling?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, THF) .
- Emergency measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
Q. How can initial biological activity screening be designed?
- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations 1–100 µM .
- Target identification : Use kinase inhibition panels or receptor-binding assays to identify potential targets (e.g., ATP-binding sites) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), or ethanol. Use sonication for poorly soluble compounds.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ambiguous NMR signals) be resolved?
- Advanced NMR techniques : Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
- X-ray crystallography : Determine crystal structure to confirm stereochemistry and tautomeric forms .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents (e.g., methyl groups, piperidine moieties) and test bioactivity .
- Pharmacophore modeling : Identify critical binding features (e.g., hydrogen bond acceptors) using MOE or Schrödinger .
Q. How can in vivo pharmacokinetic parameters be optimized?
Q. What mechanistic insights can be gained from target engagement studies?
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- RNA-seq/proteomics : Profile downstream gene/protein expression changes post-treatment .
Q. How should researchers address discrepancies in biological assay reproducibility?
- Standardize protocols : Use identical cell passage numbers, serum batches, and assay plate readers .
- Positive/negative controls : Include reference compounds (e.g., staurosporine for cytotoxicity) in each experiment .
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